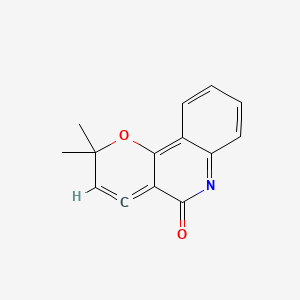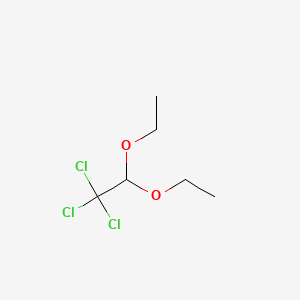
(3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol: is a synthetic organic compound characterized by its tetrahydropyran ring structure with multiple hydroxyl groups and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of fluorinated precursors and catalytic hydrogenation to introduce the fluorine atom and hydroxyl groups in the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones back to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
Chemistry: In chemistry, (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorine substitution on biological activity. It may also serve as a model compound for studying carbohydrate metabolism and transport.
Medicine: In medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design new therapeutic agents with improved pharmacokinetic properties and target specificity.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals. Its fluorine content may impart desirable properties such as increased stability and resistance to degradation.
作用機序
The mechanism of action of (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(3S,4R,5S,6S)-3-Hydroxy-6-methyl-tetrahydropyran-2,4,5-triol: Similar structure but lacks the fluorine atom.
(3S,4R,5S,6S)-3-Chloro-6-methyl-tetrahydropyran-2,4,5-triol: Similar structure with a chlorine atom instead of fluorine.
(3S,4R,5S,6S)-3-Methyl-6-methyl-tetrahydropyran-2,4,5-triol: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (3S,4R,5S,6S)-3-Fluoro-6-methyl-tetrahydropyran-2,4,5-triol imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
特性
分子式 |
C6H11FO4 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3 |
InChIキー |
IRKXGKIPOMIQOD-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)O)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
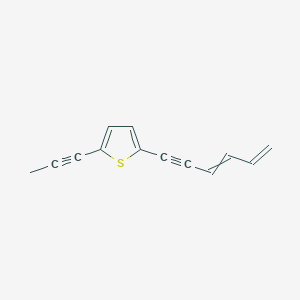

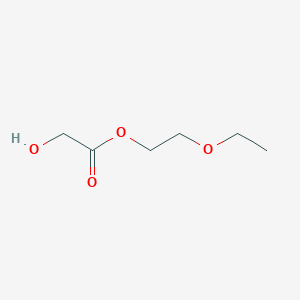
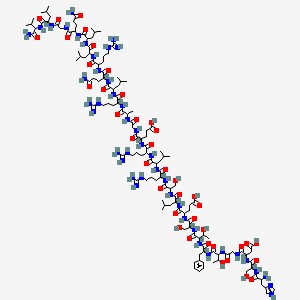
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
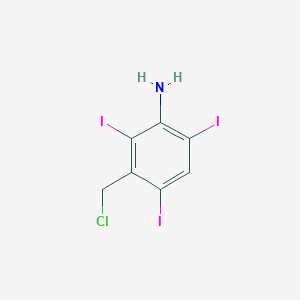
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
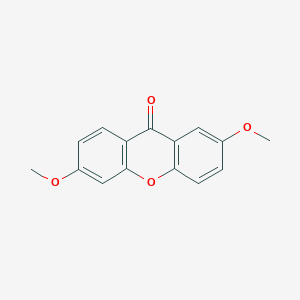
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)
